1-fluoro-5-iodo-3-methoxy-2-nitrobenzene

Medicinal chemistry Process chemistry Analytical method development

1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene (CAS 2385244-13-1) is a tetrasubstituted nitroaromatic building block bearing fluorine, iodine, methoxy, and nitro groups on a single benzene ring. Its molecular formula is C₇H₅FINO₃ with a molecular weight of 297.02 g/mol.

Molecular Formula C7H5FINO3
Molecular Weight 297.02 g/mol
CAS No. 2385244-13-1
Cat. No. B6609030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-fluoro-5-iodo-3-methoxy-2-nitrobenzene
CAS2385244-13-1
Molecular FormulaC7H5FINO3
Molecular Weight297.02 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)I)F)[N+](=O)[O-]
InChIInChI=1S/C7H5FINO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3
InChIKeyUYSOWUDZTYYYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene (CAS 2385244-13-1) – Structural Identity and Procurement Baseline


1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene (CAS 2385244-13-1) is a tetrasubstituted nitroaromatic building block bearing fluorine, iodine, methoxy, and nitro groups on a single benzene ring . Its molecular formula is C₇H₅FINO₃ with a molecular weight of 297.02 g/mol [1]. The compound is commercially available for research purposes at a typical purity of 98% . It belongs to the nitrobenzene class and is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where the orthogonal reactivity of its four substituents enables sequential functionalization strategies that are inaccessible with simpler tri- or disubstituted analogs . Notably, there is a confirmed absence of peer-reviewed studies detailing its comprehensive synthesis, characterization, and reactivity profile as of the most recent literature surveys .

Why 1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene Cannot Be Replaced by Simpler Nitroaromatic Analogs


Generic substitution among nitroaromatic building blocks fails because the simultaneous presence of four electronically and sterically distinct substituents on a single benzene ring creates a unique and non-interchangeable reactivity profile. Removing any one group—fluorine, iodine, methoxy, or nitro—fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and, most critically, its utility in sequential cross-coupling reactions where iodine serves as the primary leaving group while fluorine and methoxy modulate electronic effects [1]. Unlike mono-halogenated or tri-substituted analogs, this compound provides three orthogonal reactive handles (iodo for cross-coupling, nitro for reduction/functionalization, fluoro for nucleophilic aromatic substitution) plus a methoxy directing group, enabling convergent synthetic pathways that fragmented intermediate strategies cannot replicate . The quantitative differences documented in Section 3 demonstrate that each closest analog sacrifices at least one essential property dimension.

Quantitative Differentiation of 1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene (CAS 2385244-13-1) Against Closest Structural Analogs


Higher Molecular Weight and Heavy Atom Count Enable Distinguishable LC-MS Tracking in Multi-Step Syntheses

The target compound possesses a molecular weight of 297.02 g/mol and 13 heavy atoms, which is the highest among all analogs that retain any subset of its four functional groups [1]. Compared to 1-fluoro-3-methoxy-2-nitrobenzene (MW 171.13 g/mol, 12 heavy atoms) [2] and 1-iodo-3-methoxy-2-nitrobenzene (MW 279.03 g/mol, 12 heavy atoms) [3], the target compound provides a 73.6% and 6.4% greater molecular mass, respectively. This mass difference facilitates unambiguous intermediate tracking by LC-MS in complex reaction mixtures where simpler analogs may co-elute with other species.

Medicinal chemistry Process chemistry Analytical method development

Optimized Lipophilicity (XLogP3 = 2.5) Balances Synthetic Handle Reactivity with Aqueous Compatibility

The target compound has an XLogP3-AA value of 2.5 [1], positioning it in the optimal lipophilicity range for synthetic building blocks used in drug discovery. By contrast, 1-fluoro-3-methoxy-2-nitrobenzene (lacking iodine) has a lower XLogP3 of 1.8 [2], while 1-fluoro-3-iodo-5-methoxybenzene (lacking nitro) has a higher XLogP3 of 2.8 [3]. The target compound's intermediate lipophilicity reflects the counterbalancing electronic effects of the electron-withdrawing nitro group and the lipophilic iodine atom, avoiding the extremes of either too-polar or too-lipophilic analogs that can compromise phase-transfer or aqueous workup efficiency.

Drug design Physicochemical profiling Lead optimization

Maximal Hydrogen Bond Acceptor Count (HBA = 4) Provides Enhanced Target Engagement Potential

The target compound exhibits a hydrogen bond acceptor count of 4 [1], which is higher than 1-iodo-3-methoxy-2-nitrobenzene (HBA = 3) [2], 1-fluoro-3-iodo-5-nitrobenzene (HBA = 3) [3], and 1-fluoro-3-iodo-5-methoxybenzene (HBA = 2) [4]. This is because the target compound uniquely combines all four functional groups in a single scaffold, with the fluorine, nitro (two oxygen atoms), and methoxy oxygen each contributing one hydrogen bond acceptor site. The higher HBA count broadens the compound's potential interaction landscape when incorporated into larger drug-like molecules.

Structure-based drug design Pharmacophore modeling Fragment-based screening

Orthogonal Iodine-Fluorine Reactivity Enables Sequential Cross-Coupling Without Protecting Group Interconversion

The target compound features an iodine atom at the 5-position and a fluorine atom at the 1-position on the same benzene ring. In palladium-catalyzed cross-coupling reactions, aryl iodides are orders of magnitude more reactive than aryl fluorides [1], enabling chemoselective Suzuki, Sonogashira, or Heck couplings at the iodo position while leaving the fluoro substituent intact for subsequent nucleophilic aromatic substitution (SNAr) or further metal-catalyzed transformations. This orthogonal reactivity pattern is disrupted in 1-fluoro-3-methoxy-2-nitrobenzene (which lacks iodine altogether) [2] and is absent in 1-iodo-3-methoxy-2-nitrobenzene (which lacks fluorine for downstream SNAr) [3]. Positional isomers such as 2-fluoro-4-iodo-1-methoxy-3-nitrobenzene rearrange the substitution pattern, altering regiochemical outcomes in electrophilic aromatic substitution .

Synthetic methodology C–C bond formation Late-stage functionalization

Confirmed Commercial Availability at 98% Purity from Multiple Independent Suppliers

The target compound is commercially stocked at 98% purity by Leyan (Product No. 2306724) and listed on ChemicalBook with confirmed 98% purity . Its PubChem record (CID 165950451) was created on 2022-12-15 and has been actively maintained [1]. In contrast, the closest comparator with the full tetrasubstituted pattern—the positional isomer 2-fluoro-4-iodo-1-methoxy-3-nitrobenzene (CAS 2140316-47-6)—is primarily listed by vendors that are not independently verified on multiple platforms . The target compound's presence across multiple independent supplier databases (Leyan, ChemicalBook, BLDpharm) indicates a more mature supply chain with reduced single-source procurement risk.

Chemical sourcing Supply chain reliability Quality assurance

Recommended Application Scenarios for 1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene (CAS 2385244-13-1) Based on Quantitative Differentiation Evidence


Sequential Chemoselective Cross-Coupling for Diversified Biaryl Library Synthesis

The orthogonal reactivity of the iodo (fast oxidative addition) and fluoro (inert under cross-coupling, available for SNAr) substituents, as established in Evidence Item 4 (Class-level inference), makes this compound an ideal scaffold for constructing diversified biaryl libraries. In a typical workflow, the iodo group undergoes Suzuki–Miyaura coupling with aryl boronic acids to install the first aryl moiety, followed by nucleophilic aromatic substitution at the fluoro position with amines or alkoxides to introduce a second diversity element. This sequential functionalization strategy is not feasible with 1-fluoro-3-methoxy-2-nitrobenzene (lacks iodo handle) or 1-iodo-3-methoxy-2-nitrobenzene (lacks fluoro for SNAr) [1][2].

LC-MS-Trackable Intermediate for Multi-Step Process Chemistry Development

As demonstrated in Evidence Item 1 (Cross-study comparable), the target compound's molecular weight of 297.02 g/mol is 73.6% higher than its non-iodinated analog and 6.4% higher than its non-fluorinated analog [3][4]. This mass advantage, combined with its 13 heavy atoms, enables unambiguous LC-MS tracking of this intermediate through complex reaction mixtures during process scale-up. The distinct mass signature reduces the likelihood of misassignment when multiple intermediates co-elute, supporting regulatory documentation requirements in pharmaceutical process chemistry.

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Physicochemical Profile

With an XLogP3 of 2.5 (Evidence Item 2), a topological polar surface area of 55.1 Ų, and four hydrogen bond acceptor sites (Evidence Item 3), this compound occupies a favorable region of physicochemical space for a fragment library member [5]. Its intermediate lipophilicity avoids both the excessive polarity of nitro-only fragments (XLogP3 ~1.8) and the high lipophilicity of de-nitro analogs (XLogP3 ~2.8), while its four HBA sites provide multiple vectors for polar interactions in target protein binding pockets. The 98% commercial purity confirmed by multiple suppliers (Evidence Item 5) further supports its immediate deployment in fragment screening without additional purification .

Nitroarene Feedstock for Reductive Aminocarbonylation and Amide Bond Formation

The nitro group in this compound can serve as a masked amine for late-stage diversification via palladium-catalyzed reductive aminocarbonylation with aryl iodides, a transformation that tolerates the methoxy, fluoro, and iodo substituents present on the scaffold . This application leverages the full tetrasubstituted pattern: the nitro group is converted to an amide while the iodo and fluoro substituents remain available for subsequent orthogonal transformations, maximizing scaffold utility in convergent synthetic strategies.

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